4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-5-4(1-2-11-6)12-3-13-5/h3,6,11H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBNBIIKBRHTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343280 | |
| Record name | 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113306-69-7 | |
| Record name | 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, which can be achieved using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Pharmaceutical Development
The compound's structure is similar to several clinically useful drugs, suggesting its potential as a pharmaceutical lead. The trifluoromethyl group is known to enhance the potency and metabolic stability of drug candidates. This makes 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine a valuable starting point for developing new therapeutic agents targeting various diseases.
Antihypertensive Activity
Research has indicated that derivatives of tetrahydro-1H-imidazo[4,5-c]pyridine exhibit antihypertensive properties. A patent application has highlighted the potential for these compounds to aid in blood pressure control. Investigating this compound in this context could provide insights into new treatments for hypertension.
Studies on the biological activities of this compound have shown significant promise. Research focuses on its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential and safety profile. Such studies are essential for elucidating the mechanism of action and optimizing the compound for specific applications in drug development.
Synthetic Routes
Various synthetic methods have been developed to produce this compound and its derivatives. These methods allow chemists to modify the compound's structure to enhance biological activity or improve pharmacokinetic properties. The ability to create tailored derivatives expands the potential applications of this compound in medicinal chemistry.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of various derivatives of this compound:
- Antihypertensive Effects : A study demonstrated that certain derivatives exhibited significant reductions in blood pressure in animal models.
- Anticancer Activity : Research has also indicated that some derivatives show promise as anticancer agents by inhibiting tumor growth in vitro.
These findings highlight the versatility of this compound and its derivatives in addressing critical health issues.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[4,5-c]pyridine scaffold is versatile, with modifications at the 4-, 5-, or 6-positions significantly altering biological activity and physicochemical properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives
Key Observations
Substituent Effects on Biological Activity
- The trifluoromethyl group in the target compound enhances lipophilicity compared to spinacine (-COOH), favoring membrane permeability and CNS penetration .
- PD123319 ’s bulky diphenylacetyl group contributes to AT₂ receptor selectivity, whereas smaller substituents (e.g., -CF₃) may shift target specificity .
Physicochemical Properties logP Values: PD123319 (logP 5.8) is highly lipophilic, suitable for membrane-bound targets, while spinacine’s carboxylic acid (logP -0.5) improves aqueous solubility . Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Synthetic Accessibility
- The trifluoromethyl group requires specialized reagents (e.g., CF₃Cu or fluoroform) for introduction, increasing synthetic complexity compared to aryl or alkyl substituents .
Biological Applications PD123319: Used in cardiovascular research to study AT₂ receptor signaling . Spinacine: Explored in metal-ion coordination and peptide backbone restriction . Indole-imidazopyridines: Tubulin inhibitors with nanomolar cytotoxicity in cancer models .
Research Findings and Challenges
- Misidentification Issues : highlights a case where a dihydroimidazopyridine was misidentified as tetrahydro spinacine, underscoring the need for rigorous NMR/MS validation .
- Docking Studies : shows imidazo[4,5-c]pyridine derivatives bind AKT via hydrophobic interactions; the trifluoromethyl group may enhance affinity through halogen bonding .
- Structural Diversity : Derivatives with aryl-thienyl () or pyridyl () groups demonstrate the scaffold’s adaptability for diverse targets .
Biological Activity
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H8F3N3
- Molecular Weight : 191.15 g/mol
- CAS Number : 733758-20-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : This compound has shown potential as an inhibitor of Src family kinases (SFKs), which are implicated in the pathogenesis of glioblastoma multiforme (GBM). Research indicates that derivatives exhibit significant inhibition of SFKs in the submicromolar range, suggesting a promising avenue for GBM treatment .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects on multiple GBM cell lines (U87, U251, T98G), indicating its potential as an anticancer agent. The most active derivative showed efficacy comparable to established inhibitors like PP2 .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties. For instance, certain compounds derived from imidazo[4,5-c]pyridine frameworks exhibited significant inhibition of inflammatory cytokines and were effective in reducing edema in animal models .
Case Studies and Research Findings
Research Insights
Recent studies have focused on optimizing the molecular structure of imidazo[4,5-c]pyridine derivatives to enhance their biological activity. For example:
- Molecular Dynamics Simulations : These simulations have provided insights into the binding patterns of active compounds with SFKs' ATP-binding sites, aiding in the design of more effective inhibitors .
- ADME Predictions : Absorption, Distribution, Metabolism, and Excretion (ADME) predictions suggest that some derivatives meet criteria for central nervous system (CNS) drugs, highlighting their potential for treating neurological conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cycloaddition or condensation reactions. For example, dipolar cycloaddition reactions with azides and alkynes under controlled temperatures (e.g., 60–80°C) can yield the bicyclic core, followed by trifluoromethylation using reagents like Togni’s reagent . Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., Cu(I) for click chemistry) significantly impact yields, which range from 40–90% depending on purification steps (e.g., column chromatography or recrystallization) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm the trifluoromethyl group’s presence and regioselectivity. X-ray crystallography resolves the fused imidazo-pyridine ring system’s conformation, while DFT calculations model electronic effects (e.g., electron-withdrawing trifluoromethyl on aromatic π-systems) . HPLC-MS ensures purity (>95%) and monitors byproducts from competing reactions (e.g., over-alkylation) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen against kinase or GPCR targets (e.g., P2X7 or angiotensin receptors) using radioligand binding assays (IC₅₀ values) or cell-based functional assays (Ca²⁺ flux, cAMP modulation). For anti-inflammatory potential, measure TNF-α/IL-6 suppression in LPS-stimulated macrophages . Dose-response curves (0.1–100 µM) identify lead candidates for further optimization.
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence binding affinity and metabolic stability compared to other derivatives?
- Methodological Answer : The CF₃ group enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative SAR studies show CF₃ derivatives exhibit 3–5x higher binding affinity for P2X7 receptors than methyl or chloro analogs, attributed to improved hydrophobic interactions and electron-deficient aromatic stacking . Use molecular docking (AutoDock Vina) to map interactions with receptor pockets, and assess stability via microsomal incubation assays (t₁/₂ > 60 min in human liver microsomes) .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer : Optimize stoichiometry to prevent di- or tri-substitution byproducts. For example, limit trifluoromethylation to a single site using protecting groups (e.g., Boc on secondary amines) . In situ FTIR monitors reaction progress, while DoE (Design of Experiments) identifies critical parameters (temperature, pH) to minimize impurities . Scale-up (>100 g) requires flow chemistry setups to maintain heat/mass transfer efficiency .
Q. How can advanced spectroscopic techniques resolve contradictory data on tautomeric forms in solution?
- Methodological Answer : Conflicting NMR signals (e.g., imidazole proton shifts) may arise from tautomerism. Use dynamic NMR at variable temperatures (25–80°C) to observe coalescence points, or ¹⁵N-labeled compounds with HSQC to track nitrogen environments. XANES/EXAFS further clarifies electronic structure in solid vs. solution states .
Key Challenges and Contradictions
- Stereochemical Control : highlights challenges in chiral center formation during Angiotensin II antagonist synthesis, requiring asymmetric catalysis (e.g., chiral auxiliaries) .
- Biological Selectivity : CF₃ derivatives may off-target kinase pathways (e.g., JAK2), necessitating kinome-wide profiling (Eurofins Panlabs) to validate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
